

Spectroscopic Profile of 1-Bromo-4-(pentyloxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-(pentyloxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **1-Bromo-4-(pentyloxy)benzene**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-4-(pentyloxy)benzene**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Doublet	2H	Ar-H (ortho to Br)
~6.80	Doublet	2H	Ar-H (ortho to O-pentyl)
~3.90	Triplet	2H	O-CH ₂
~1.75	Quintet	2H	O-CH ₂ -CH ₂
~1.40	Sextet	2H	O-CH ₂ -CH ₂ -CH ₂
~0.95	Triplet	3H	CH ₃

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~158.5	Ar C-O
~132.3	Ar C-H (ortho to Br)
~116.2	Ar C-H (ortho to O-pentyl)
~113.0	Ar C-Br
~68.2	O-CH ₂
~28.9	O-CH ₂ -CH ₂
~28.2	O-CH ₂ -CH ₂ -CH ₂
~22.5	O-CH ₂ -CH ₂ -CH ₂ -CH ₂
~14.0	CH ₃

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (aliphatic)
1590, 1490	Medium-Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
1070	Medium	C-O stretch
820	Strong	p-disubstituted benzene (C-H bend)
550	Medium	C-Br stretch

Note: This is a representative list of key absorptions. The full spectrum may contain additional peaks.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
244	Moderate	[M+2] ⁺ (presence of ⁸¹ Br isotope)
242	Moderate	[M] ⁺ (presence of ⁷⁹ Br isotope)
174	High	[M - C ₅ H ₁₀] ⁺ (loss of pentene) with ⁸¹ Br
172	High	[M - C ₅ H ₁₀] ⁺ (loss of pentene) with ⁷⁹ Br
43	High	[C ₃ H ₇] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Bromo-4-(pentyloxy)benzene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (4000-400 cm^{-1}).

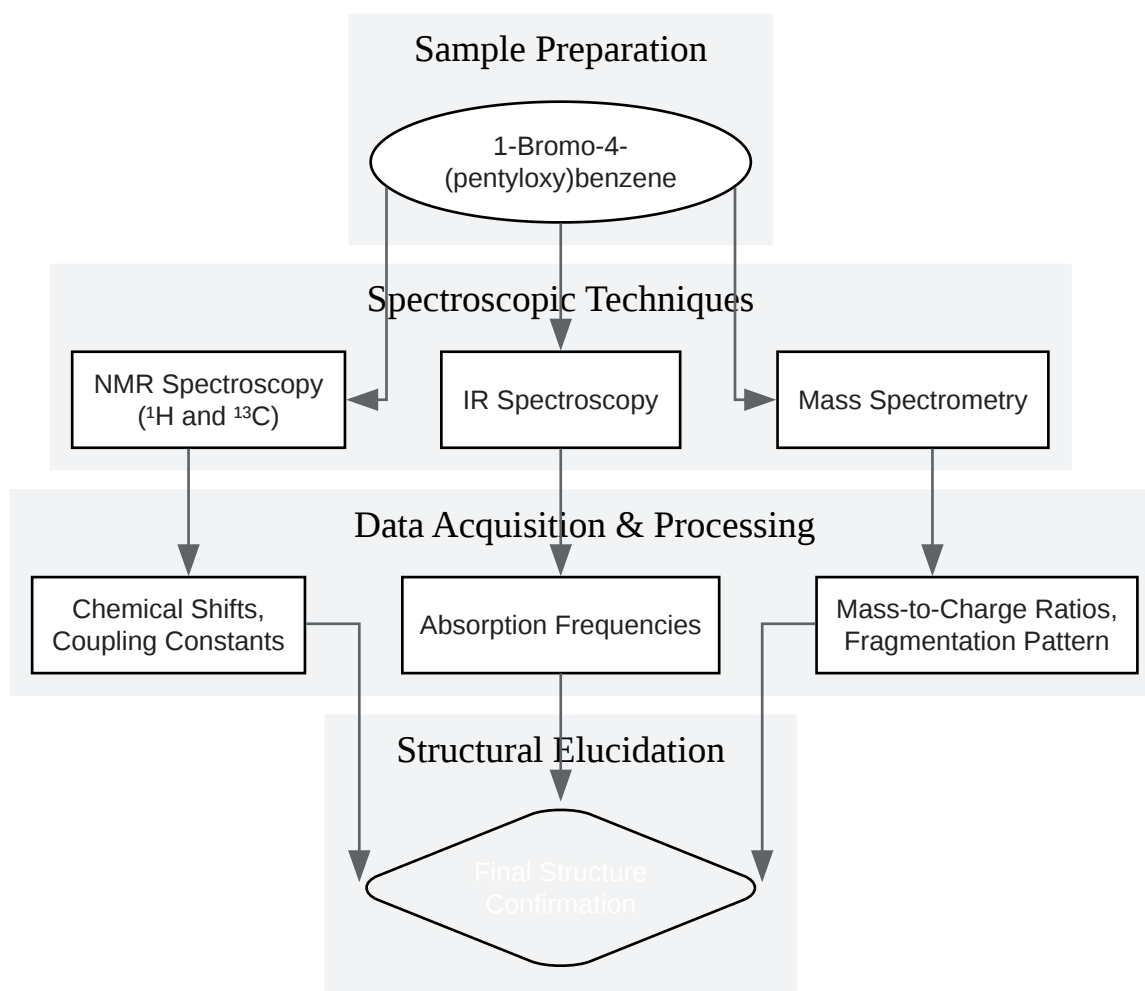
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Bromo-4-(pentyloxy)benzene**.

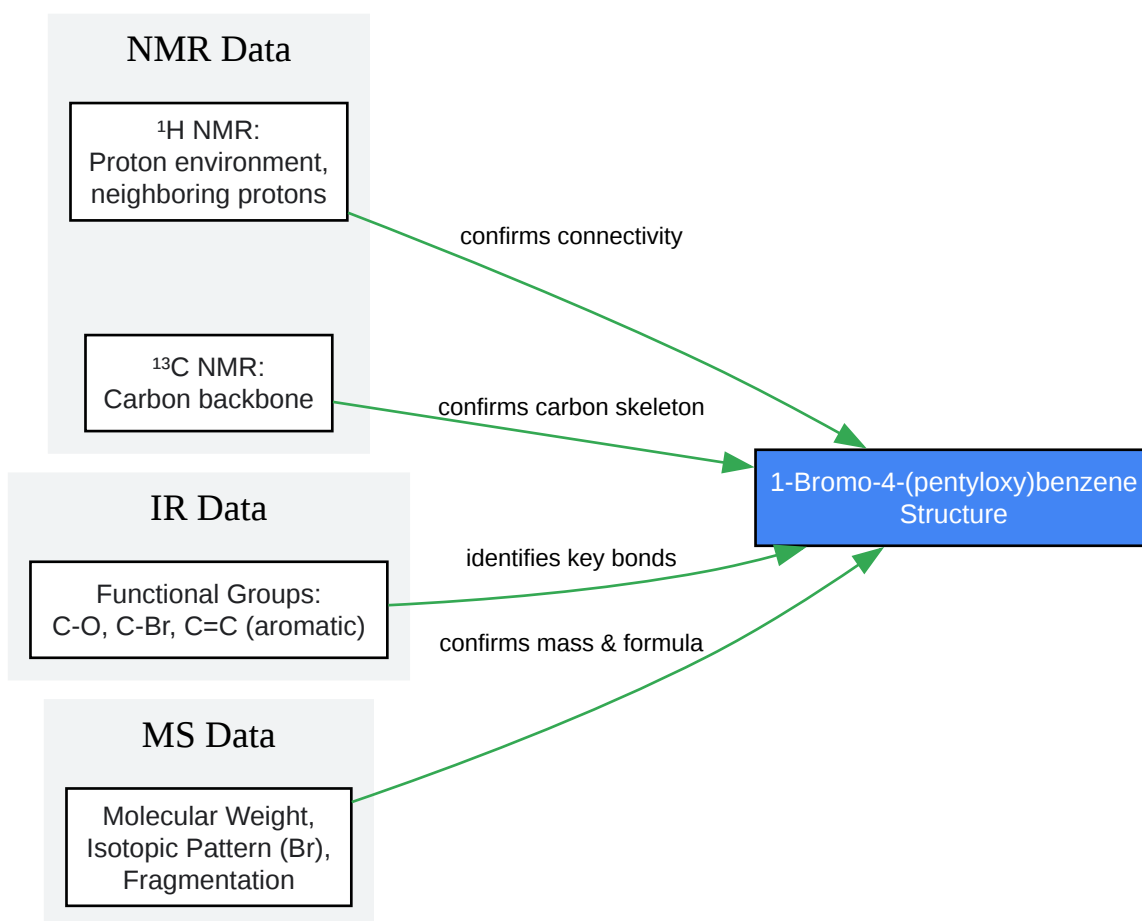


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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the final structural elucidation of **1-Bromo-4-(pentyloxy)benzene**.



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Caption: Integration of spectroscopic data for structural analysis.

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References

- 1. 1-Bromo-4-(pentyloxy)benzene | C₁₁H₁₅BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
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